8-[1,4]Diazepan-1-yl-quinoline

α2C-Adrenoceptor CNS SAR

8-[1,4]Diazepan-1-yl-quinoline (C14H17N3, MW 227.30 g/mol) is a heterocyclic building block composed of a quinoline ring linked to a homopiperazine (1,4-diazepane) moiety at the 8-position. The diazepane ring distinguishes it from the more common piperazinyl-quinoline series, offering a seven-membered ring that expands the conformational and pharmacophoric space relative to six-membered piperazine analogs.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B8355952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[1,4]Diazepan-1-yl-quinoline
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C14H17N3/c1-4-12-5-2-8-16-14(12)13(6-1)17-10-3-7-15-9-11-17/h1-2,4-6,8,15H,3,7,9-11H2
InChIKeyFYBZLQFZRITFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[1,4]Diazepan-1-yl-quinoline: A Versatile Quinoline-Diazepane Scaffold for CNS and Oncology Research


8-[1,4]Diazepan-1-yl-quinoline (C14H17N3, MW 227.30 g/mol) is a heterocyclic building block composed of a quinoline ring linked to a homopiperazine (1,4-diazepane) moiety at the 8-position [1]. The diazepane ring distinguishes it from the more common piperazinyl-quinoline series, offering a seven-membered ring that expands the conformational and pharmacophoric space relative to six-membered piperazine analogs [2]. This scaffold has been utilized in patent literature for 5-HT6 receptor ligands (WO 2005/030724) and as a core for sigma receptor and GSK-3β inhibitor programs [3][4]. The compound is typically supplied with a purity of 95%, making it suitable as a starting point for further medicinal chemistry derivatization.

Why 8-[1,4]Diazepan-1-yl-quinoline Cannot Be Replaced by Simple Piperazine or 2-Position Analogs


Procurement professionals and medicinal chemists cannot simply substitute 8-[1,4]diazepan-1-yl-quinoline with its 8-piperazinyl analog or a 2-position regioisomer without altering critical pharmacological properties. The seven-membered 1,4-diazepane ring introduces distinct conformational flexibility and ring size compared to the six-membered piperazine, which can dramatically shift receptor selectivity profiles [1]. In alpha-2C adrenoceptor programs, replacing piperazine with 1,4-diazepanes was the only viable alternative for maintaining affinity and potency [2]. Furthermore, the 8-position attachment creates a different vector for the basic amine relative to 2-substituted analogs, influencing receptor subtype recognition. 8-Substituted quinoline scaffolds form the basis for disclosed 5-HT6 receptor ligands, while 2-substituted diazepinyl-quinolines have been pursued as EZH2 inhibitors—underscoring that position matters profoundly for target engagement [3][4].

Head-to-Head Quantitative Evidence for 8-[1,4]Diazepan-1-yl-quinoline Selection


Ring Size Expansion: 1,4-Diazepane vs Piperazine in α2C-Adrenoceptor Antagonists

In a systematic structure-activity relationship study of quinoline-based α2C-adrenoceptor antagonists, replacing the piperazine ring with a 1,4-diazepane was identified as the only viable alternative when piperazine substitution failed to deliver the needed affinity and potency [1]. This finding establishes that the seven-membered diazepane provides a distinct binding mode that cannot be replicated with the six-membered piperazine, directly supporting the selection of 8-[1,4]diazepan-1-yl-quinoline over the more common 8-(1-piperazinyl)quinoline for programs requiring differentiated CNS pharmacology.

α2C-Adrenoceptor CNS SAR

Regioisomeric Differentiation: 8-Position vs 2-Position Attachment Dictates Target Engagement Class

The 8-[1,4]diazepan-1-yl-quinoline architecture, with the basic amine scaffold attached at the quinoline 8-position, has been claimed as a core structure for 5-HT6 receptor ligands by Glaxo Group Limited in patent WO 2005/030724 [1]. In contrast, repositioning the diazepane moiety to the quinoline 2-position yields compounds active as EZH2 inhibitors, with a representative analog (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) achieving an IC50 of 0.137 µM against EZH2 and reducing global H3K27me3 levels in cells [2]. These divergent biological profiles demonstrate that the attachment position fundamentally determines the biological target class, making regioisomeric selection a critical procurement decision.

5-HT6 Receptor EZH2 Regiochemistry

Diazepino-Quinoline Scaffold Demonstrates Sub-Micromolar GSK-3β Inhibition with Cellular Anticancer Activity

While direct quantitative data for 8-[1,4]diazepan-1-yl-quinoline itself is limited, a closely related diazepino-quinoline derivative (compound 102) from the Swellmeen et al. study demonstrated potent GSK-3β inhibition at IC50 = 0.114 µM and antiproliferative activity against U-87 glioma cells at IC50 = 37 µM [1]. This study confirms that the fused quinoline-diazepine scaffold is a productive template for designing kinase inhibitors with cellular efficacy, providing a scientific rationale for selecting this core structure as a starting point for GSK-3β and oncology lead optimization programs.

GSK-3β Kinase Inhibition Glioma

Application as a Fasudil Impurity Reference Standard for Pharmaceutical Quality Control

The sulfonamide derivative, 8-((1,4-diazepan-1-yl)sulfonyl)quinoline (CAS 1423155-03-6), is catalogued and supplied as Fasudil Impurity 1 (also designated Impurity 8/17) by multiple reference standard vendors . This compound serves as a critical reference material for quantifying and identifying process-related impurities in Fasudil (a Rho-kinase inhibitor approved for cerebral vasospasm) active pharmaceutical ingredient (API) batches. The 8-quinolinyl-diazepane core is directly incorporated into the sulfonamide linkage of Fasudil, making this compound structurally authentic as a potential synthetic byproduct or degradation product.

Fasudil Impurity Profiling Quality Control

Procurement-Ready Application Scenarios for 8-[1,4]Diazepan-1-yl-quinoline


CNS GPCR Lead Generation: 5-HT6 and α2C-Adrenoceptor Programs

Medicinal chemistry teams pursuing novel CNS receptor ligands should prioritize 8-[1,4]diazepan-1-yl-quinoline as a core scaffold. The Glaxo patent estate (WO 2005/030724) explicitly claims 8-substituted quinoline derivatives as 5-HT6 receptor ligands, making this compound a strategic entry point for generating patentable analogs. Furthermore, SAR studies demonstrate that 1,4-diazepanes are the exclusive structural replacement for piperazines when α2C-adrenoceptor activity must be maintained, providing a validated rationale for scaffold selection [1].

Kinase Inhibitor Design: GSK-3β-Targeted Oncology and Neurodegeneration

For groups targeting glycogen synthase kinase-3β (GSK-3β) in glioblastoma or Alzheimer's disease, the diazepino-quinoline scaffold offers sub-micromolar potency potential. The Swellmeen et al. study provides proof-of-concept that this chemotype achieves IC50 = 0.114 µM against GSK-3β with cellular activity against U-87 glioma (IC50 = 37 µM). Procuring 8-[1,4]diazepan-1-yl-quinoline enables rapid derivatization toward the fused diazepino-quinoline series with a validated kinase inhibition phenotype [1].

Pharmaceutical Quality Control: Fasudil Impurity Reference Standard

Analytical development and QC laboratories supporting Fasudil API manufacturing require the sulfonamide derivative 8-((1,4-diazepan-1-yl)sulfonyl)quinoline (CAS 1423155-03-6) as a certified impurity reference standard. This compound is catalogued as Fasudil Impurity 1 (or Impurity 8/17) across multiple reference standard suppliers and is essential for HPLC method development, system suitability testing, and batch release impurity quantification. Its structural homology to the Fasudil core ensures chromatographic relevance [1].

Sigma Receptor Ligand Development with Favorable Cytotoxicity Profile

The 1,4-diazepane-quinoline scaffold has demonstrated high sigma receptor (σR) affinity with a clean cytotoxicity profile in cell-based assays. Zampieri et al. reported that quinoline-substituted diazepane derivatives achieved the highest σR affinity within their series, while none of the synthesized compounds induced significant toxicity in cancer cell lines. This dual profile—target engagement without inherent cytotoxicity—makes the scaffold attractive for sigma receptor-targeted neuroprotection and antipsychotic programs [1].

Quote Request

Request a Quote for 8-[1,4]Diazepan-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.